2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide
Overview
Description
2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
One significant application of pyrazole-acetamide derivatives, such as 2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide, is in the synthesis and characterization of coordination complexes, which demonstrate notable antioxidant activity. In a study by Chkirate et al. (2019), two pyrazole-acetamide derivatives were synthesized and used to create Co(II) and Cu(II) coordination complexes. These complexes exhibited significant in vitro antioxidant activity, highlighting the potential of pyrazole-acetamide derivatives in developing antioxidants and related therapeutic agents (Chkirate et al., 2019).
Inhibition of Fatty Acid Synthesis in Algae
Chloroacetamide derivatives, including this compound, have been utilized as herbicides, demonstrating their ability to inhibit fatty acid synthesis in algae. Weisshaar and Böger (1989) explored the use of chloroacetamides like alachlor and metazachlor, which showed effectiveness in controlling annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).
Synthesis of Hybrid Molecules
The reactivity of pyrazole-4-carbonitrile derivatives with chloroacetamide has been explored to create hybrid molecules with potential pharmaceutical applications. Dotsenko et al. (2020) investigated the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetamide, leading to the synthesis of hybrid molecules containing nicotinonitrile and pyrazole units. This suggests a pathway for developing novel compounds with potential medicinal properties (Dotsenko et al., 2020).
Properties
IUPAC Name |
2-chloro-N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c13-8-12(17)15-11-6-7-14-16(11)9-10-4-2-1-3-5-10/h6-7,10H,1-5,8-9H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQTYRGWJSMWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C(=CC=N2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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